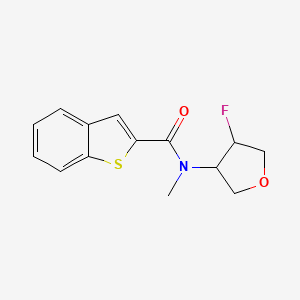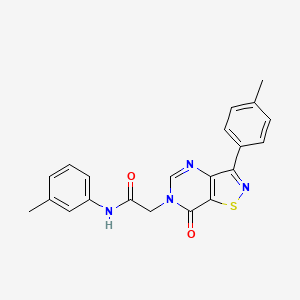![molecular formula C23H26BrN5O2S B3018731 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-48-0](/img/no-structure.png)
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H26BrN5O2S and its molecular weight is 516.46. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Notably, derivatives of this core structure, such as 1a and 1b , demonstrated good antimicrobial potential .
Bromodomain and Extra-Terminal (BET) Inhibition
Efforts to develop novel BET bromodomain inhibitors led to the elaboration of a simple pyridone core, which includes our compound. These inhibitors target epigenetic regulators and have implications in cancer therapy and other diseases .
Cathepsin G Inhibition
X-ray crystallographic structures guided the elaboration of this compound, resulting in a potent inhibitor that is over 100-fold selective for cathepsin G. Cathepsin G plays a role in inflammation and immune responses, making this inhibition relevant for therapeutic interventions .
Drug Metabolism and Pharmacokinetics (DMPK) Studies
Researchers have explored the physicochemical properties of this compound and its derivatives. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development .
Combustible Solids and Safety Considerations
As a solid compound, it falls under combustible solids (Storage Class Code 11). Researchers must handle it with care and consider safety precautions. The compound’s safety profile includes warnings related to acute oral toxicity (Hazard Classifications: Acute Tox. 4 Oral) .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product. The synthesis pathway involves the use of various chemical reactions such as condensation, oxidation, and substitution reactions.", "Starting Materials": [ "4-pyridin-2-ylpiperazine", "1-bromo-6-chlorohexane", "2-mercaptoquinazolin-4-one", "Sodium hydride", "Sodium borohydride", "Hydrogen peroxide", "Sulfuric acid", "Acetic anhydride", "Triethylamine", "Methanol", "Chloroform", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol by reacting 4-pyridin-2-ylpiperazine with 1-bromo-6-chlorohexane in the presence of sodium hydride.", "Step 2: Synthesis of 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by oxidizing 6-(4-pyridin-2-ylpiperazin-1-yl)hexan-1-ol with hydrogen peroxide in the presence of sulfuric acid.", "Step 3: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal by reacting 6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with acetic anhydride in the presence of triethylamine.", "Step 4: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid by hydrolyzing 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanal with water.", "Step 5: Synthesis of 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate by reacting 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexanoic acid with sulfuric acid.", "Step 6: Synthesis of 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one by reacting 2-mercaptoquinazolin-4-one with 6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl hydrogen sulfate in the presence of sodium borohydride.", "Step 7: Synthesis of 6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one by reacting 2-mercapto-6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl quinazolin-4-one with bromine in the presence of chloroform and triethylamine." ] } | |
CAS番号 |
422288-48-0 |
製品名 |
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C23H26BrN5O2S |
分子量 |
516.46 |
IUPAC名 |
6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26BrN5O2S/c24-17-8-9-19-18(16-17)22(31)29(23(32)26-19)11-5-1-2-7-21(30)28-14-12-27(13-15-28)20-6-3-4-10-25-20/h3-4,6,8-10,16H,1-2,5,7,11-15H2,(H,26,32) |
InChIキー |
AZYJPSPPADXKDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3018650.png)





![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)


![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B3018670.png)
